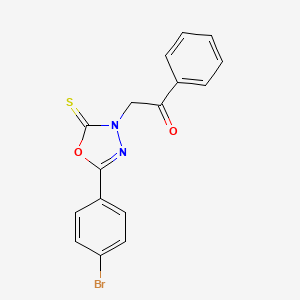
2-(Diethoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzaldehyde diethylacetal)magnesium bromide solution, 1 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzaldehyde diethylacetal)magnesium bromide involves the reaction of benzaldehyde diethylacetal with magnesium bromide in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H5CH(OCH2CH3)2+MgBr2→C6H5CH(OCH2CH3)2MgBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
化学反応の分析
Types of Reactions
2-(Benzaldehyde diethylacetal)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition of the Grignard reagent to carbonyl compounds .
科学的研究の応用
2-(Benzaldehyde diethylacetal)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Applied in the modification of biomolecules for research purposes.
作用機序
The mechanism by which 2-(Benzaldehyde diethylacetal)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This process is crucial in the formation of alcohols from carbonyl compounds .
類似化合物との比較
Similar Compounds
4-(Benzaldehyde diethylacetal)magnesium bromide: Similar in structure but with the acetal group at the para position.
Phenylmagnesium bromide: A simpler Grignard reagent without the acetal group.
Benzylmagnesium bromide: Contains a benzyl group instead of the benzaldehyde diethylacetal group.
Uniqueness
2-(Benzaldehyde diethylacetal)magnesium bromide is unique due to the presence of the acetal group, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent in organic synthesis compared to simpler Grignard reagents .
特性
分子式 |
C11H15BrMgO2 |
|---|---|
分子量 |
283.44 g/mol |
IUPAC名 |
magnesium;diethoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
JBQVKOMEYWFQBS-UHFFFAOYSA-M |
正規SMILES |
CCOC(C1=CC=CC=[C-]1)OCC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)





![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)




